2',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
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Description
“2’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 . The IUPAC name for this compound is 1-(2,4-dimethylphenyl)-3-(2,4-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for “2’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone” is 1S/C19H22O/c1-13-8-9-17(15(3)12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“2’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone” has a molecular weight of 266.38 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of compounds related to 2',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, like 2,4-Dimethyl-6-tert-butylphenol, involves specific catalysts and has been characterized by various spectral methods, showing high purity and yield (Wang Shou-kai, 2007).
- Studies on similar compounds, such as dimethyl 2,2'-bithiophene dicarboxylates, have demonstrated the importance of single-crystal X-ray structural analysis in understanding their conformation and interactions (M. Pomerantz, A. Amarasekara, H. V. Rasika Dias, 2002).
Chemical Reactions and Modifications
- Research on related compounds, like 2-(2',6'-Dialkylarylazo)-4-methylphenols, has explored rhodium-mediated C–C bond activation, demonstrating the potential for modifying similar chemical structures (Suparna Baksi, Rama Acharyya, F. Basuli, S. Peng, Gene-Hsiang Lee, M. Nethaji, S. Bhattacharya, 2007).
Electrosynthesis and Flow Chemistry
- The electrosynthesis of compounds like 3,3',5,5'-Tetramethyl-2,2'-biphenol from 2,4-dimethylphenol highlights the efficiency of electrochemical synthesis methods. This research is particularly relevant for industrial applications and demonstrates the scalability of such processes (M. Selt, Barbara Gleede, R. Franke, Andreas Stenglein, S. Waldvogel, 2020).
Polymer Chemistry
- Studies on the synthesis of thermosetting poly(phenylene ether) containing allyl groups, using compounds similar to this compound, have shown significant advancements in the development of high-performance thermoplastics (Toshiaki Fukuhara, Y. Shibasaki, S. Ando, M. Ueda, 2004).
Catalysis
- Research involving similar compounds has also focused on their use in catalysis, such as in the copper-catalyzed oxidative coupling of 2,6-dimethylphenol. These studies contribute to understanding how the structure and substituents of such compounds affect their catalytic activities (M. Huisman, I. A. Koval, P. Gamez, J. Reedijk, 2006).
Properties
IUPAC Name |
1,3-bis(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-7-17(15(3)11-13)8-10-19(20)18-9-6-14(2)12-16(18)4/h5-7,9,11-12H,8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSTZEYVNXSYTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644685 |
Source
|
Record name | 1,3-Bis(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-05-3 |
Source
|
Record name | 1-Propanone, 1,3-bis(2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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